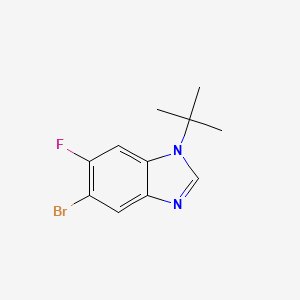

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-tert-butyl-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2/c1-11(2,3)15-6-14-9-4-7(12)8(13)5-10(9)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUNNTOJJDXTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675204 | |

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-67-6 | |

| Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have established them as "privileged scaffolds" in medicinal chemistry and drug development. The introduction of fluorine atoms and bulky alkyl groups, such as a tert-butyl group, into the benzimidazole framework can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific substituted benzimidazole, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, a compound of interest for researchers and professionals in the field of drug discovery.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial preparation of the key intermediate, 4-bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine, followed by a cyclization reaction with formic acid to yield the target benzimidazole. This approach is favored due to the ready availability of starting materials and the high efficiency of the individual reaction steps.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine

This initial step involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Step 1a: Synthesis of N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline

-

Materials:

-

4-Bromo-5-fluoro-2-nitroaniline

-

tert-Butylamine

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Stir bar

-

Heating mantle with temperature control

-

Condenser

-

-

Procedure:

-

To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in DMSO, add tert-butylamine (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline.

-

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMSO facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex).

-

An excess of tert-butylamine is used to drive the reaction to completion.

-

Heating is necessary to overcome the activation energy of the reaction.

Step 1b: Reduction of N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline

-

Materials:

-

N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

-

Ethanol or Ethyl acetate

-

Round-bottom flask

-

Stir bar

-

Reflux condenser (for SnCl₂·2H₂O method) or Hydrogenation apparatus (for H₂/Pd-C method)

-

-

Procedure (using SnCl₂·2H₂O):

-

Suspend N-tert-butyl-4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine.

-

Causality Behind Experimental Choices:

-

Stannous chloride is a classical and effective reducing agent for aromatic nitro groups, particularly in the presence of other reducible functional groups.

-

Catalytic hydrogenation with H₂/Pd-C is a cleaner alternative, often providing high yields with simpler work-up procedures.

Part 2: Synthesis of this compound

This step involves the cyclization of the synthesized diamine with formic acid, a classic method known as the Phillips benzimidazole synthesis.

-

Materials:

-

4-Bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine

-

Formic acid (88-98%)

-

Round-bottom flask

-

Stir bar

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-N1-tert-butyl-5-fluorobenzene-1,2-diamine (1.0 eq) in formic acid (5-10 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until a precipitate is formed.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Formic acid serves as both the reagent (source of the C2 carbon of the imidazole ring) and the solvent.

-

Refluxing provides the necessary energy for the condensation and subsequent cyclization to occur.

-

Neutralization is required to deprotonate the benzimidazole product and facilitate its precipitation from the aqueous solution.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Logical Workflow for the Characterization

Caption: Analytical workflow for the characterization of this compound.

Expected Analytical Data

The following tables summarize the expected analytical data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~ 8.0-8.2 | s | H-2 |

| ~ 7.6-7.8 | d | H-4 | |

| ~ 7.3-7.5 | d | H-7 | |

| ~ 1.7-1.9 | s | -C(CH₃)₃ | |

| ¹³C | ~ 150-155 (d) | d | C-6 |

| ~ 142-145 | s | C-2 | |

| ~ 135-140 | s | C-7a | |

| ~ 130-135 | s | C-3a | |

| ~ 115-120 (d) | d | C-7 | |

| ~ 110-115 (d) | d | C-4 | |

| ~ 105-110 | s | C-5 | |

| ~ 60-65 | s | -C (CH₃)₃ | |

| ~ 29-32 | q | -C(C H₃)₃ |

Note: 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet. The fluorine atom will cause splitting of adjacent carbon and proton signals, indicated by (d).

Table 2: Expected Mass Spectrometry Data

| Ion | Expected m/z | Comments |

| [M]⁺ | 270 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 272 | Molecular ion with ⁸¹Br (approx. 1:1 ratio with [M]⁺) |

| [M-CH₃]⁺ | 255/257 | Loss of a methyl group from the tert-butyl substituent |

| [M-C₄H₉]⁺ | 213/215 | Loss of the tert-butyl group |

Table 3: Suggested HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined two-step synthetic strategy, beginning with the preparation of the key diamine intermediate followed by a robust cyclization, offers an efficient route to the target molecule. The detailed experimental protocols, coupled with the rationale behind the chosen conditions, are intended to empower researchers in their synthetic endeavors. Furthermore, the provided characterization workflow and expected analytical data serve as a valuable reference for confirming the successful synthesis and purity of this promising benzimidazole derivative. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and reproducible in a laboratory setting.

References

-

Phillips, M. A. (1928). The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

- Bansal, R. K., & Sharma, S. (1999). Benzimidazoles and Congeneric Tricyclic Compounds. Elsevier.

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(5), 641-648. [Link]

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole, a substituted benzimidazole of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical importance of its physicochemical profile, the influence of its distinct structural motifs—a bromine atom, a tert-butyl group, and a fluorine atom—on the benzimidazole scaffold, and the established methodologies for determining these essential parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the empirical characterization of this and similar molecules.

Introduction: The Benzimidazole Scaffold and the Imperative of Physicochemical Profiling

The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The versatility of the benzimidazole structure allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties.[3][4] These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[5] A suboptimal physicochemical profile can lead to poor bioavailability, off-target effects, and ultimately, the failure of a promising therapeutic agent in the later stages of drug development. Therefore, a thorough understanding and empirical determination of these properties are paramount in the early phases of drug discovery.

This guide focuses on this compound, a molecule that combines the proven benzimidazole core with a unique set of substituents. The bromine and fluorine atoms are expected to modulate the electronic properties and lipophilicity, while the bulky tert-butyl group will significantly influence its steric profile and solubility.

Core Physicochemical Properties: A Predictive and Methodological Overview

Due to the limited availability of direct experimental data for this compound, this section will focus on the anticipated impact of its substituents on the core physicochemical properties and provide standardized protocols for their determination.

Molecular Structure and Basic Identifiers

A foundational step in characterizing any chemical entity is to establish its fundamental identifiers.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1187385-67-6 | [6][7] |

| Molecular Formula | C₁₁H₁₂BrFN₂ | [7] |

| Molecular Weight | 271.13 g/mol | [7][8] |

| Chemical Structure | (See Figure 1) | N/A |

Figure 1. Chemical Structure of this compound.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting point range.

Anticipated Properties: The introduction of a bromine atom and a tert-butyl group is expected to result in a relatively high melting point compared to the unsubstituted benzimidazole core due to increased molecular weight and potentially stronger intermolecular interactions.

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted and reliable technique for determining the melting point of a solid.[9][10]

Methodology:

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate. A slower heating rate (1-2 °C per minute) near the expected melting point is crucial for accuracy.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Solubility: A Key Determinant of Bioavailability

The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption and distribution in the body.[3]

Anticipated Properties: The benzimidazole core has limited water solubility. The presence of the lipophilic tert-butyl group and the bromine atom is expected to further decrease aqueous solubility. Conversely, the compound is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

A tiered approach is often employed to assess solubility.[1]

Methodology:

-

Qualitative Assessment:

-

Add approximately 1-2 mg of the compound to 1 mL of the desired solvent (e.g., water, phosphate-buffered saline, DMSO).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare a supersaturated solution of the compound in the chosen solvent.

-

Agitate the solution at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter or centrifuge the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: General Workflow for Solubility Determination.

Acid Dissociation Constant (pKa): Predicting Ionization State

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The benzimidazole scaffold contains a basic nitrogen atom in the imidazole ring.

Anticipated Properties: The basicity of the benzimidazole nitrogen will be influenced by the electronic effects of the substituents. The electron-withdrawing fluorine atom is expected to decrease the basicity (lower the pKa) of the imidazole nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[11][12]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds).

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Anticipated ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region, with chemical shifts and coupling constants influenced by the bromine and fluorine substituents.

-

tert-Butyl Protons: A characteristic singlet in the upfield region, integrating to nine protons.

-

Imidazole Proton: A singlet corresponding to the proton at the 2-position of the imidazole ring.

Anticipated ¹³C NMR Features:

-

Signals corresponding to the eleven carbon atoms in the molecule, with chemical shifts influenced by the attached atoms and their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and fragmentation pattern.

Anticipated Mass Spectrum Features:

-

Molecular Ion Peak (M+): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.[13][14]

-

Fragmentation Pattern: Fragmentation may involve the loss of the tert-butyl group or other characteristic cleavages of the benzimidazole ring system.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable estimations of physicochemical properties.[5] Quantitative Structure-Property Relationship (QSPR) models and other in silico tools can predict parameters such as logP (a measure of lipophilicity), aqueous solubility, and pKa.[2] While these predictions should be interpreted with caution and ultimately validated experimentally, they are invaluable for prioritizing compounds in the early stages of drug discovery.

Conclusion

The physicochemical properties of this compound are critical to its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these properties. While direct experimental data remains to be fully elucidated in the public domain, the provided methodologies offer a clear path for researchers to characterize this and similar benzimidazole derivatives. A thorough physicochemical profiling, combining the experimental protocols and computational predictions outlined herein, will be instrumental in advancing the development of this promising class of compounds.

References

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 20, 2026, from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved January 20, 2026, from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Retrieved January 20, 2026, from [Link]

-

Current Achievements of Benzimidazole: A Review. (2024, December 10). Retrieved January 20, 2026, from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved January 20, 2026, from [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate. (2025, July 28). Retrieved January 20, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 20, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 20, 2026, from [Link]

-

This compound,(CAS# 1187385-67-6) - Sinfoo Biotech. (n.d.). Retrieved January 20, 2026, from [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (2021, July 9). Retrieved January 20, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved January 20, 2026, from [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Bromo-3,5-ditert-butylbenzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate | C10H16BrNO2 | CID 71565253 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b) - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 20, 2026, from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Semantic Scholar. (2014, July 16). Retrieved January 20, 2026, from [Link]

-

The physicochemical properties of synthesized benzimidazole derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]

-

Assay and physicochemical characterization of the antiparasitic albendazole - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025, August 6). Retrieved January 20, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

This compound,(CAS# 1187385-67-6) - Sinfoo Biotech. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole CAS number 1187385-67-6

An In-Depth Technical Guide to 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

This guide provides a comprehensive technical overview of this compound, a halogenated and alkylated benzimidazole derivative with significant potential in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical identity, plausible synthetic routes, the strategic importance of its structural motifs, and its potential applications.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active molecules. The strategic placement of bromo, fluoro, and tert-butyl groups on this core structure is anticipated to confer unique physicochemical and biological properties.

| Property | Value | Source |

| CAS Number | 1187385-67-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₂BrFN₂ | [1][5] |

| Molecular Weight | 271.13 g/mol | [1][5] |

| Purity | Typically offered at ≥96-98% | [1][3] |

While experimental data for this specific molecule is not widely published, its structural features suggest the following:

-

Lipophilicity: The presence of the halogen atoms (bromine and fluorine) and the tert-butyl group is expected to increase the molecule's lipophilicity. This can enhance its ability to cross cell membranes and the blood-brain barrier.[8][9][10]

-

Metabolic Stability: The fluorine atom, in particular, is a well-known bioisostere for a hydrogen atom that can block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.[8][9][11]

-

Acidity/Basicity: The benzimidazole core contains both a weakly acidic N-H proton (in the un-substituted analogue) and a basic imine nitrogen. The electronic effects of the bromo and fluoro substituents will influence the pKa of the molecule.

Plausible Synthetic Routes

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for the synthesis of substituted benzimidazoles, a plausible synthetic pathway can be proposed. A common and effective method involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.[12][13][14][15]

A likely precursor would be a substituted 1,2-diaminobenzene. The synthesis could proceed as follows:

Step-by-Step Proposed Synthesis:

-

Starting Material: The synthesis would likely begin with a commercially available, appropriately substituted diaminobenzene or a precursor that can be readily converted to it.

-

N-Alkylation: Introduction of the tert-butyl group at the N-1 position is a key step. This could be achieved through various alkylation methods.

-

Cyclization: The final step would be the cyclization to form the benzimidazole ring. This is often accomplished by reacting the diamine with formic acid or a derivative to introduce the C2 carbon of the imidazole ring.

Caption: Proposed synthetic workflow for this compound.

The Strategic Role of Substituents in Drug Design

The specific combination of bromo, fluoro, and tert-butyl substituents on the benzimidazole scaffold is highly significant from a medicinal chemistry perspective. Each group is likely included to modulate the molecule's properties in a specific and advantageous way.

The Influence of Halogenation

-

Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[8][9][16] Its high electronegativity can alter the acidity of nearby protons and influence intermolecular interactions, such as hydrogen bonding.[9] The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage.[10]

-

Bromine: The larger bromine atom can act as a bulky group to probe steric pockets in a binding site and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.

The Role of the Tert-butyl Group

The bulky tert-butyl group serves several potential purposes:

-

Steric Hindrance: It can provide steric bulk that may orient the molecule favorably within a receptor's active site.

-

Lipophilicity: As a lipophilic group, it can contribute to the overall solubility profile of the molecule, aiding in its passage through biological membranes.[10]

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to metabolic oxidation.

Caption: Interplay of substituents and their influence on pharmacological properties.

Potential Research Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given its specific substitution pattern, this compound could be a valuable tool in several research areas:

-

Oncology: Many benzimidazole derivatives have shown promise as anti-cancer agents.[17] The substituents on this compound could enhance its activity against various cancer cell lines.

-

Antiviral and Antimicrobial Research: The benzimidazole core is present in several approved antiviral and antimicrobial drugs.[13]

-

Kinase Inhibition: The structural features of this molecule make it a candidate for screening against various protein kinases, which are important targets in many diseases.

-

Fragment-Based Drug Discovery: This compound could serve as a valuable fragment or building block for the synthesis of more complex molecules with tailored biological activities.

Safety and Handling

While a specific, comprehensive toxicology report for this compound is not available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.[18]

Conclusion

This compound is a strategically designed molecule with significant potential for drug discovery and development. While specific experimental data on this compound is limited, an understanding of the roles of its constituent parts—the benzimidazole core, the bromo and fluoro substituents, and the tert-butyl group—provides a strong basis for its exploration in various therapeutic areas. Its unique combination of features makes it an attractive candidate for further investigation by researchers and scientists in the field.

References

- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing).

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- Synthesis of Substituted Benzimidazoles by C–H Imination. Georg Thieme Verlag Stuttgart · New York.

- Facile Synthesis of N-Substituted Benzimidazoles. Semantic Scholar.

- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC - NIH.

- This compound. Bladnoch.

- AK Scientific, Inc. Safety Data Sheet.

- Product Detail - 2a biotech.

- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.

- AB273118 | CAS 1187385-67-6 – abcr Gute Chemie.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- This compound,(CAS# 1187385-67-6) - Sinfoo Biotech.

- This compound CAS 1187385-67-6 - United States Biological.

- This compound, min ... - CP Lab Safety.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.

- SAFETY DATA SHEET - Sigma-Aldrich.

- This compound | Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - NIH.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. aksci.com [aksci.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. AB273118 | CAS 1187385-67-6 – abcr Gute Chemie [abcr.com]

- 5. This compound,(CAS# 1187385-67-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. usbio.net [usbio.net]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzimidazole Derivatives

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purines.[1] This structural similarity allows it to interact with a wide range of biological targets, making it a cornerstone for the development of therapeutics.[1][2] When this versatile core is augmented with fluorine atoms, its pharmacological properties can be dramatically enhanced. Fluorine, the most electronegative element, is prized in drug design for its ability to improve metabolic stability, increase binding affinity, and enhance membrane permeability. This guide provides a comprehensive overview of the diverse biological activities of fluorinated benzimidazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Spectrum of Biological Activities

Fluorinated benzimidazole derivatives exhibit a remarkable breadth of pharmacological effects, positioning them as promising candidates for a variety of therapeutic areas.[3][4]

Anticancer Activity

One of the most extensively studied areas is the anticancer potential of these compounds.[1][5] They have demonstrated significant efficacy against numerous cancer cell lines, including those of the lung, breast, cervix, and prostate.[6]

Mechanisms of Action: The anticancer effects of fluorinated benzimidazoles are exerted through multiple mechanisms:

-

Tubulin Polymerization Inhibition: A primary mechanism is the disruption of microtubule dynamics.[7][8][9] By binding to the colchicine site on β-tubulin, these derivatives inhibit the polymerization of tubulin into microtubules.[1][10] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[7][11][12]

-

Topoisomerase Inhibition: Certain derivatives act as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription.[1] This leads to DNA damage and the induction of apoptosis.[1]

-

DNA Alkylating Agents: Some benzimidazoles, like the FDA-approved drug bendamustine, function as DNA alkylating agents, causing DNA breakage and cell death.[1][7]

-

Kinase Inhibition: They can also inhibit various protein kinases involved in cancer cell signaling pathways, disrupting proliferation and survival signals.

-

Antiangiogenesis: Some derivatives have been shown to suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.

A notable example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), is a potent microtubule inhibitor that induces G2-M phase arrest and apoptosis in cervical cancer cells.[1]

Antimicrobial Activity

Fluorinated benzimidazoles have emerged as potent agents against a wide spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The incorporation of fluorine often enhances their antimicrobial potency compared to their non-fluorinated counterparts.

Mechanisms of Action: The antimicrobial action is believed to stem from the inhibition of essential microbial processes:

-

Enzyme Inhibition: They can target and inhibit crucial bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[13]

-

Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis and death.

-

Inhibition of Biofilm Formation: Some compounds have shown the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[13]

Studies have shown that compounds with a fluorine atom on the phenyl ring side chain exhibit significant antibacterial and antifungal properties. For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives show high activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL.

Antiviral Activity

The antiviral potential of fluorinated benzimidazoles is a growing area of research. They have shown activity against a range of viruses, including human enterovirus 71, coxsackievirus B4, and hepatitis C virus (HCV).[15][16]

Mechanisms of Action: The primary antiviral mechanism involves the inhibition of viral replication. This can occur through:

-

Inhibition of Viral Enzymes: Targeting essential viral enzymes like RNA polymerase or proteases.

-

Blocking Viral Entry: Preventing the virus from entering host cells.

Bis-(fluorobenzimidazole) derivatives have demonstrated highly potent activity against multiple HCV genotypes, with EC50 values in the nanomolar and even picomolar range, significantly outperforming their non-fluorinated analogs.[16]

Other Pharmacological Roles

Beyond the activities mentioned above, fluorinated benzimidazoles have also been investigated for:

-

Anti-inflammatory Activity: By interacting with targets like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[17][18]

-

Anthelmintic Activity: This is the classical use for many benzimidazole compounds like albendazole and mebendazole.[9]

-

Analgesic and Anticonvulsant Properties.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated benzimidazoles is highly dependent on the number and position of the fluorine atoms, as well as the nature of other substituents on the benzimidazole core and its side chains.

-

Position of Fluorine: Studies on anticancer activity have indicated that ortho- and para- fluoro substitutions on the 2-phenyl ring are often more active than their meta- fluoro counterparts.[19] In contrast, for antimicrobial activity, a fluorine atom in the meta- position of the phenyl ring has been associated with high activity against Gram-negative bacteria.

-

Substituents on the Benzimidazole Core: The presence of a methyl group at the 5-position of the benzimidazole ring has been suggested to be beneficial for antifungal activity against C. parapsilosis.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like fluorine, on the phenyl side chain generally increases the antimicrobial activity.

The following diagram illustrates the key positions on the benzimidazole scaffold that influence its biological activity.

Caption: Key substitution points on the benzimidazole scaffold.

Experimental Evaluation Protocols

To assess the biological activity of newly synthesized fluorinated benzimidazole derivatives, standardized in vitro assays are crucial. Below are detailed protocols for two fundamental assays.

Protocol 1: MTT Assay for Anticancer Cytotoxicity Evaluation

This colorimetric assay is a standard method for assessing cell viability and proliferation, which is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[20][21]

Principle: The amount of formazan produced is directly proportional to the number of viable cells. Cytotoxic compounds will lead to a decrease in formazan production, which can be quantified spectrophotometrically.[20]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.[22]

-

Perform a cell count and determine viability (e.g., using Trypan blue).

-

Seed the cells into a 96-well plate at an optimized density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[22][23]

-

Include wells for "untreated controls" (cells with medium only) and "blank controls" (medium only, no cells).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22]

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated benzimidazole derivatives in culture medium to achieve the desired final concentrations.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.[21]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[21]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[20]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[20]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

The following diagram outlines the workflow for the MTT assay.

Caption: Workflow of the MTT assay for cytotoxicity screening.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth (turbidity) is observed after incubation.[26]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh culture plate, pick a single colony of the test bacterium.

-

Inoculate it into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[27]

-

Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[26]

-

-

Compound Dilution in Microplate:

-

Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.[26]

-

Create a two-fold serial dilution of the fluorinated benzimidazole derivative across the plate. Start with the highest concentration in the first column and dilute it across the subsequent columns.

-

Ensure to include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

-

Inoculation:

-

Add a defined volume of the standardized bacterial inoculum to each well (except the negative control).[26]

-

-

Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth. The result can also be read using a plate reader to measure optical density.

-

Data Summary

The following table summarizes the reported activities of selected fluorinated benzimidazole derivatives against various cell lines and microbial strains.

| Compound ID | Fluorine Position | Target | Assay | Activity (IC50 / MIC) | Reference |

| ORT14 | para- on 2-phenyl | A549, HeLa, HepG2 | MTT | 0.377 µM, 0.188 µM | |

| ORT15 | ortho- on 2-phenyl | A549, HeLa, HepG2 | MTT | ~0.354 µM | [19] |

| Compound 14 | meta- on 2-phenyl | B. subtilis | MIC | 7.81 µg/mL | |

| Compound 18 | meta- on 2-phenyl | Gram-negative bacteria | MIC | 31.25 µg/mL | |

| Compound 55b | N/A | A549, MCF-7, HeLa | MTT | 0.95–1.57 μM | [6] |

Conclusion and Future Perspectives

Fluorinated benzimidazole derivatives represent a highly versatile and potent class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, and antiviral agents is well-documented and continues to be an active area of research. The ability to fine-tune their pharmacological profile through strategic fluorination and other substitutions makes them exceptionally attractive for drug discovery programs.

Future research will likely focus on:

-

Target Deconvolution: Precisely identifying the molecular targets for novel derivatives to better understand their mechanisms of action.

-

Overcoming Drug Resistance: Designing next-generation compounds that can circumvent existing resistance mechanisms, particularly in cancer and infectious diseases.[5]

-

Improving Pharmacokinetic Properties: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their clinical translatability.

-

Hybrid Molecules: Creating hybrid molecules that combine the fluorinated benzimidazole scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.[5]

The continued exploration of this chemical space holds immense promise for the development of new and effective therapies to address significant unmet medical needs.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved January 20, 2026, from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Broad mechanisms of action of benzimidazoles as anticancer agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. Retrieved January 20, 2026, from [Link]

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). 417 Integrative Medicine. Retrieved January 20, 2026, from [Link]

-

Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed. Retrieved January 20, 2026, from [Link]

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Preprints.org. Retrieved January 20, 2026, from [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Semanticscholar.org. Retrieved January 20, 2026, from [Link]

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. Retrieved January 20, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 20, 2026, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 20, 2026, from [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved January 20, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. Retrieved January 20, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org. Retrieved January 20, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). mdpi.com. Retrieved January 20, 2026, from [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved January 20, 2026, from [Link]

-

Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. atcc.org [atcc.org]

- 24. researchgate.net [researchgate.net]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Role of Bromine and Fluorine in Benzimidazole Bioactivity

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2] A key strategy in modern drug design is the targeted modification of such scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. Among the most powerful tools in this endeavor is halogenation.

This guide provides an in-depth exploration of how two specific halogens, fluorine and bromine, are strategically employed to modulate the bioactivity of benzimidazole derivatives. We will move beyond a simple catalog of compounds to dissect the underlying physicochemical principles and mechanistic rationales that drive the choice between these two distinct atoms. For the researcher, scientist, or drug development professional, this document serves as a technical resource, bridging the gap between synthetic strategy and biological outcome.

The Strategic Imperative of Halogenation in Benzimidazole Drug Discovery

The introduction of a halogen atom onto the benzimidazole core or its substituents is a deliberate tactic to manipulate a molecule's properties in a predictable manner. The choice of halogen is critical, as each imparts a unique combination of steric and electronic effects.

Fluorine , the most electronegative element, is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å). Its introduction can profoundly alter a molecule's properties by:

-

Modulating pKa: The strong electron-withdrawing nature of fluorine lowers the basicity of nearby nitrogen atoms in the imidazole ring, which can alter the molecule's ionization state at physiological pH and affect receptor binding or cell permeability.[2]

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, thereby increasing the drug's half-life.

-

Altering Conformation: Fluorine can engage in unique intramolecular interactions and influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

-

Increasing Lipophilicity: Strategic fluorination, especially of a phenyl ring, generally increases lipophilicity, which can enhance membrane permeability and improve cellular uptake.[3]

Bromine , while also an electron-withdrawing halogen, possesses distinct properties that offer different strategic advantages:

-

Size and Polarizability: Bromine is significantly larger (van der Waals radius of 1.85 Å) and more polarizable than fluorine. This allows it to form more significant van der Waals interactions within a binding pocket.

-

Halogen Bonding: A key feature of bromine is its ability to act as a potent halogen bond donor . Due to an anisotropic distribution of electron density, the outer region of the bromine atom along the C-Br bond axis has a positive electrostatic potential (a "sigma-hole"). This region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's active site. This interaction can be a powerful tool for enhancing binding affinity and selectivity.[4][5]

The decision to use fluorine versus bromine is therefore a critical choice based on the desired therapeutic outcome and the specific nature of the biological target.

Logical Framework for Halogen Selection

The choice between fluorine and bromine is guided by a clear, logical framework rooted in fundamental medicinal chemistry principles. The following diagram illustrates a simplified decision-making workflow.

Caption: Decision workflow for selecting F vs. Br in benzimidazole optimization.

The Role of Fluorine: Enhancing Potency and Pharmacokinetics

Fluorine is the most widely used halogen in medicinal chemistry, and its application to the benzimidazole scaffold has yielded numerous potent bioactive agents, particularly in antimicrobial and anticancer research.

Causality in Anticancer Activity

In anticancer drug development, fluorinated benzimidazoles often exhibit enhanced cytotoxicity. A prime example is the microtubule inhibitor Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) . This compound induces G2-M phase arrest in cancer cells, leading to mitochondria-dependent apoptosis.[6] The strategic placement of the fluorine atom serves multiple purposes:

-

Increased Lipophilicity: The fluorine atom on the 2-phenyl ring enhances the molecule's ability to cross cellular membranes to reach its intracellular target, tubulin.

-

Electronic Modulation: The electron-withdrawing effect of fluorine can influence the hydrogen-bonding capabilities of the adjacent hydroxyl group, potentially strengthening its interaction within the colchicine binding site of tubulin.

Structure-activity relationship (SAR) studies consistently demonstrate that the position of fluorine is critical. In one series of 2-(fluorophenyl)-1H-benzimidazole derivatives, compounds with ortho- and para-fluoro substitutions on the phenyl ring showed significantly higher antiproliferative activity against various cancer cell lines compared to their meta-fluoro counterparts.[3][7] This highlights the directional nature of fluorine's electronic and steric influence on target engagement.

Causality in Antimicrobial Activity

Fluorine substitution is also a proven strategy for boosting antimicrobial efficacy. The presence of a strong electron-withdrawing atom like fluorine on a phenyl side chain attached to the benzimidazole core generally increases both antibacterial and antifungal activity.[3] This enhancement is often attributed to:

-

Improved Cell Penetration: Increased lipophilicity facilitates passage through the lipid-rich cell walls of bacteria and fungi.[3]

-

Target Interaction: The electronic modifications can lead to stronger binding to microbial enzymes. For instance, some benzimidazole derivatives are known to inhibit DNA gyrase, an essential bacterial enzyme.[2] The polar C-F bond can form crucial interactions within the enzyme's active site.

Quantitative Data: Fluorinated Benzimidazoles as Anticancer Agents

The following table summarizes the in vitro antiproliferative activity (IC₅₀) of a representative series of 2-(fluorophenyl)-benzimidazole derivatives against various human cancer cell lines.

| Compound ID | Benzimidazole Substitution | Phenyl Substitution | A549 (Lung) IC₅₀ (µM) | A498 (Kidney) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |

| ORT12 | H | 2-Fluoro (ortho) | 0.754 | 0.188 | 0.377 |

| ORT13 | H | 3-Fluoro (meta) | 4.712 | 4.712 | 4.712 |

| ORT14 | H | 4-Fluoro (para) | 0.188 | 0.188 | 0.188 |

| ORT15 | 5-Methyl | 2-Fluoro (ortho) | 0.354 | 0.354 | 0.354 |

| ORT17 | 5-Methyl | 4-Fluoro (para) | 0.354 | 0.354 | 0.177 |

| MTX | (Reference Drug) | - | 0.044 | 0.044 | 0.044 |

| Data synthesized from Ersan and Duran, Bioorg. Med. Chem. Rep. (2021).[3][7] |

This data clearly illustrates the SAR principle: the ortho and para positions for fluorine substitution are markedly superior to the meta position for anticancer activity in this series.

The Role of Bromine: Harnessing Halogen Bonding for High-Affinity Binding

While fluorine's utility is often tied to its electronegativity and metabolic stability, bromine's value lies in its size, polarizability, and superior ability to form strong halogen bonds. This makes bromine an excellent choice when the goal is to introduce a specific, high-affinity interaction with a known Lewis basic site on a biological target.

Causality through Halogen Bonding

The rationale for choosing bromine is often structural. If X-ray crystallography or molecular modeling reveals a potential halogen bond acceptor (like the backbone carbonyl oxygen of an amino acid) in the target's active site, introducing a bromine atom at the corresponding position on the benzimidazole ligand can create a potent and highly directional stabilizing interaction.[4]

This interaction is stronger for bromine than for chlorine and is generally not considered significant for fluorine. The strength of the halogen bond follows the order I > Br > Cl >> F. This is because the size of the sigma-hole is proportional to the polarizability and size of the halogen atom.[8]

For example, in the design of inhibitors, a bromine atom on a phenyl ring of a benzimidazole derivative can form a halogen bond with the carbonyl oxygen of an alanine residue in a kinase active site, anchoring the ligand and significantly boosting inhibitory potency.[8]

Quantitative Data: Brominated Benzimidazoles in Antimicrobial and Anticancer Activity

Direct, side-by-side comparisons of F- and Br-substituted benzimidazoles are not always available in single studies. However, by examining different series, the potency of brominated compounds becomes evident. For instance, a study on benzimidazole derivatives revealed that substitutions with electron-withdrawing groups like bromine on a benzoyl moiety significantly enhanced antimicrobial activity.[2] Another study reported that a 5-bromo-substituted benzimidazole derivative showed potent efficacy against the M. tuberculosis H37Rv strain with a MIC value of 0.625 µg/mL.[9]

| Compound ID | Target Organism/Cell Line | Bioactivity (MIC/IC₅₀) | Reference |

| 5-Bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole | M. tuberculosis H37Rv | 0.625 µg/mL | Saha P, et al. Molecules. 2022.[9] |

| 4-Bromobenzyl analogue (Androgen Receptor Antagonist) | Prostate Cancer | ID₅₀ of 0.13 mg/day | Bioorg Med Chem. 2015. (As cited in [Benzimidazole and its derivatives...]) |

These examples underscore that bromine is not merely a "heavy" version of fluorine but a distinct tool for achieving high potency, often through specific non-covalent interactions like halogen bonding.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow robust, reproducible protocols. Below are representative, detailed methodologies for the synthesis of a halogenated benzimidazole and its subsequent biological evaluation.

Synthesis Workflow Diagram

The general synthesis of 2-aryl halogenated benzimidazoles follows a well-established pathway: the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.

Caption: General workflow for the synthesis of a halogenated 2-arylbenzimidazole.

Detailed Protocol: Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole

This protocol is a representative example of a cobalt-catalyzed condensation reaction performed at room temperature.

Materials:

-

4-Bromo-1,2-phenylenediamine (1.05 mmol, 196 mg)

-

Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

-

Cobalt(II) acetylacetonate [Co(acac)₂] (0.05 mmol, 13 mg)

-

Methanol (5 mL)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

25 mL round-bottom flask, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.05 mmol) and methanol (5 mL). Stir the mixture until the solid is fully dissolved.

-

Addition of Reagents: Add benzaldehyde (1.0 mmol) to the solution, followed by the catalyst, cobalt(II) acetylacetonate (0.05 mmol).

-

Reaction: Allow the mixture to stir at room temperature. The reaction is aerobic, using oxygen from the air as the oxidant for cyclization.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup & Extraction: Once the reaction is complete, add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Drying: Combine the organic phases and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from hot methanol to yield the pure product, 5-bromo-2-phenyl-1H-benzimidazole, as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of synthesized benzimidazole derivatives on a cancer cell line (e.g., A549) using the MTT colorimetric assay.

Materials:

-

Synthesized benzimidazole compounds (dissolved in DMSO to make a 10 mM stock)

-

A549 human lung carcinoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Sterile 96-well microplates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Trypsinize and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a "vehicle control" (medium with DMSO, 0.1% final concentration) and a "no-cell control" (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The strategic incorporation of fluorine and bromine into the benzimidazole scaffold is a testament to the power of nuanced chemical modification in drug discovery. Fluorine, with its small size and high electronegativity, is an unparalleled tool for enhancing metabolic stability and modulating electronic properties to increase cellular uptake and potency. Conversely, bromine, with its greater size and polarizability, provides a unique advantage through the formation of strong, directional halogen bonds, enabling the rational design of high-affinity ligands for specific biological targets.

The choice is not arbitrary but a calculated decision based on the optimization goals for a lead compound. As our understanding of target biology deepens and our synthetic methodologies become more sophisticated, the ability to precisely deploy these halogens will continue to be a critical driver of innovation. Future research will likely focus on polyhalogenated derivatives, exploring synergistic effects, and leveraging these atoms in novel therapeutic modalities, further cementing the role of halogenated benzimidazoles in the pharmacopeia of the future.

References

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]

-